3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline

Catalog No.
S1902066
CAS No.
31661-59-3
M.F
C16H12N2
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline

CAS Number

31661-59-3

Product Name

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline

IUPAC Name

3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2

InChI Key

FMZHYPYMCCZVCA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N

Here's why 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline is a potential candidate for COF research:

  • Diyne Linker: This molecule contains a diyne unit (two consecutive triple bonds) which can act as a rigid linker for constructing COFs. The rigidity of the linker plays a crucial role in the stability and porosity of the final COF framework [].
  • Functional Groups: The presence of amine groups (NH2) on the benzene rings provides functionality for further chemical modification. These amine groups can be used to introduce desired functionalities into the COF structure, allowing for tailoring properties like reactivity and guest molecule adsorption.

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline is an organic compound characterized by its unique structure, which includes a butadiyne linker connecting two aniline groups. Its molecular formula is C16H12N2, and it has a molecular weight of approximately 232.28 g/mol. The compound is noted for its potential applications in materials science and organic synthesis due to the presence of the conjugated butadiyne system, which can impart interesting electronic and optical properties.

The chemical behavior of 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline allows it to participate in various reactions:

  • Oxidation: This compound can be oxidized to form quinone derivatives, which are valuable intermediates in organic synthesis and materials science.
  • Reduction: Reduction reactions can convert the butadiyne linker into a more saturated form, potentially leading to different structural and functional properties.

These reactions highlight the compound's versatility and potential for further functionalization.

While specific biological activity data on 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline is limited, compounds with similar structures often exhibit interesting biological properties. The presence of aniline groups can suggest potential interactions with biological systems, including possible antimicrobial or anticancer activities. Further studies would be necessary to elucidate specific biological effects.

The synthesis of 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline typically involves:

  • Starting Materials: Aniline derivatives and butadiyne precursors.
  • Reaction Conditions: The reaction may require specific catalysts or conditions (e.g., temperature control) to facilitate the formation of the butadiyne linkage.
  • Purification: Post-reaction purification steps such as recrystallization or chromatography are often necessary to isolate the desired product.

Detailed methodologies can vary based on the specific starting materials used and the desired purity of the final product.

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline has potential applications in several fields:

  • Materials Science: Its unique structure may be useful in developing advanced materials with tailored electronic or optical properties.
  • Organic Synthesis: As a versatile building block, it can serve as an intermediate in the synthesis of more complex organic molecules.
  • Polymer Chemistry: The compound may be incorporated into polymer matrices to enhance their properties.

Interaction studies involving 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline are essential for understanding its behavior in various environments. These studies could include:

  • Spectroscopic Analysis: Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy can help elucidate interaction mechanisms.
  • Computational Studies: Molecular modeling can provide insights into how this compound interacts with other molecules at the atomic level.

Such studies are crucial for predicting its behavior in biological systems and material applications.

Several compounds share structural similarities with 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline. Here are some notable examples:

Compound NameStructureUnique Features
4,4'-(Buta-1,3-diyne-1,4-diyl)dianilineSimilar but with different substitution patternsMay exhibit different electronic properties due to positional isomerism
4-(Buta-1,3-diyne)anilineA simpler structure with one aniline groupLess complex than 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline but still retains some reactivity
4-AminophenylacetyleneContains an acetylene linkage instead of butadiyneDifferent reactivity profile due to the presence of a single triple bond

These compounds illustrate how variations in structure can lead to distinct chemical behaviors and potential applications. The uniqueness of 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline lies in its dual aniline functionality combined with a conjugated butadiyne system, which may offer enhanced properties compared to its analogs.

XLogP3

3

Wikipedia

3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline

Dates

Last modified: 08-16-2023

Explore Compound Types